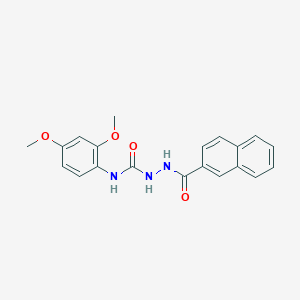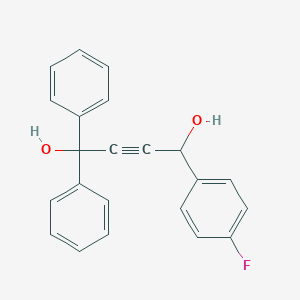
sodium 3-(4-propoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-propoxyphenyl)propanoate, also known as sodium 4-propoxyphenyl-3-oxobutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propionic acid and has a molecular formula of C12H15NaO3.
Aplicaciones Científicas De Investigación
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit cancer cell growth. Additionally, it has been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate is not well understood. However, studies have shown that it may act by inhibiting the growth of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of cancer cells and disrupt bacterial and fungal cell membranes. Physiologically, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential pharmaceutical applications. Additionally, its antibacterial and antifungal properties make it a useful tool for studying the mechanisms of these types of infections. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are many potential future directions for research on sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound
2. Synthesis of analogs with improved pharmacological properties
3. Investigation of the compound's potential as a treatment for inflammatory diseases
4. Exploration of the compound's potential as a building block for the synthesis of other compounds with potential pharmaceutical applications
5. Investigation of the compound's potential as a treatment for bacterial and fungal infections
Conclusion:
Sodium 3-(4-propoxyphenyl)propanoate is a versatile compound with potential applications in various scientific fields. Its synthesis has been optimized to improve yield and purity, making it a viable option for scientific research. While its mechanism of action is not well understood, it has been shown to have antibacterial and antifungal properties and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the potential of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate.
Métodos De Síntesis
Sodium 3-(4-propoxyphenyl)propanoate can be synthesized through a multistep process that involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate to form 3-(4-propoxyphenyl)but-2-enoic acid. This acid is then treated with sodium 3-(4-propoxyphenyl)propanoate hydroxide to form sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
Propiedades
IUPAC Name |
sodium;3-(4-propoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUECYGSANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(4-propoxyphenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)

![3',5'-di-tert-butyl-6-nitro-2-vinyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B4937784.png)
![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937792.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4937794.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)
